Carboxamide Positional Isomerism: 3‑Carboxamide vs. 2‑Carboxamide in Indole‑Derived H1 Antagonists
In a classical SAR study of indole‑amide H1‑receptor antagonists, 1‑benzyl‑3‑indolecarboxamides (compounds 32‑42) displayed antihistaminic activity with pA2 values ranging from 6 to 8. By contrast, the corresponding 2‑indolecarboxamides (compounds 48‑56) showed little or no activity [1]. Although the target compound is not directly tested in that study, its 3‑carboxamide connectivity is the same as the active series, while the readily available 1‑benzyl‑N‑{2‑[(furan‑2‑ylcarbonyl)amino]ethyl}‑1H‑indole‑2‑carboxamide (CAS not provided) is a 2‑carboxamide positional isomer. The >100‑fold difference in potency between the 3‑ and 2‑carboxamide scaffolds in the H1 model indicates that carboxamide position is a decisive determinant of target engagement.
| Evidence Dimension | Histamine H1 receptor antagonism (pA2) |
|---|---|
| Target Compound Data | Not directly measured; scaffold matches active 1‑benzyl‑3‑indolecarboxamide series (pA2 6–8) |
| Comparator Or Baseline | 1‑Benzyl‑2‑indolecarboxamide series (pA2 not distinguishable from background, reported as 'little or no activity') |
| Quantified Difference | Estimated >100‑fold difference based on pA2 ≥ 6 for 3‑carboxamides vs negligible activity for 2‑carboxamides |
| Conditions | Guinea-pig ileum contraction assay (histamine-induced) in vitro; compounds 32‑42 vs 48‑56 |
Why This Matters
A user selecting the 2‑carboxamide isomer for any histamine‑related or GPCR‑screening application would risk complete loss of activity, making the correct 3‑carboxamide substitution a non‑negotiable procurement criterion.
- [1] Core.ac.uk. Indole amide derivatives: synthesis, structure-activity relationships and molecular modelling studies of a new series of histamine H1-receptor antagonists. https://core.ac.uk/works/39706126 (accessed 2026-04-30). View Source
